molecular formula C24H16N2O3 B2795728 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide CAS No. 851411-50-2

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide

Cat. No.: B2795728
CAS No.: 851411-50-2
M. Wt: 380.403
InChI Key: GVKRHVHMBFSIER-UHFFFAOYSA-N
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Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide is a synthetic small molecule featuring a chromeno[4,3-b]pyridine core scaffold. This heterocyclic framework is of significant interest in medicinal chemistry and materials science due to its rigid, planar structure that can interact with various biological targets and exhibit useful photophysical properties . Chromeno-pyridine derivatives are recognized as privileged structures in drug discovery, and the incorporation of a naphthalene carboxamide moiety can further modulate the compound's lipophilicity, binding affinity, and metabolic stability . While the specific biological profile of this compound requires further investigation, its structural analogs are actively researched for their potential as kinase inhibitors in oncology and as luminescent materials for organic light-emitting diodes (OLEDs) . The rigid, polycyclic nature of the chromeno-pyridine core is desired in materials science to minimize non-radiative energy losses, making it a candidate for the development of new electronic displays and lighting sources . In pharmaceutical research, the chromeno-pyridine scaffold serves as a versatile building block for the development of novel therapeutic agents, with related compounds being evaluated for anti-inflammatory and antineoplastic activities . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled For Research Use Only and is not approved for diagnostic, therapeutic, or human or veterinary use.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3/c1-14-12-20(25-22-18-8-4-5-9-19(18)29-24(28)21(14)22)26-23(27)17-11-10-15-6-2-3-7-16(15)13-17/h2-13H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKRHVHMBFSIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyridine Moiety: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyridine core.

    Attachment of the Naphthalene Carboxamide Group: The chromeno-pyridine intermediate is then reacted with naphthalene-2-carboxylic acid or its derivatives in the presence of coupling reagents like EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the carbonyl groups present in the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, Grignard reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Researchers explore its interactions with biological macromolecules to understand its mechanism of action and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares its chromenopyridine core with analogs bearing distinct substituents. Below is a detailed comparison of its structural, physicochemical, and availability-related properties with two closely related derivatives.

Key Structural and Functional Differences

Substituent Groups: Target Compound: The naphthalene-2-carboxamide group introduces a large, planar aromatic system, favoring π-π interactions and hydrophobic binding. C319-0202 (2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide): Features a 2-(dibutylamino)acetamide substituent, which adds basicity and steric bulk. This may enhance solubility in polar organic solvents but reduce aqueous solubility . 6189-52-2 (4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide): Contains a 4-(2,5-dioxopyrrolidin-1-yl)benzamide group, introducing an electron-withdrawing dioxopyrrolidine ring.

However, based on structural analysis, the naphthalene group likely increases its molecular weight compared to analogs with smaller substituents.

Availability :

  • The target compound’s commercial availability is unspecified.
  • C319-0202 : Available from ChemDiv in 1 mg quantities with a 1-week delivery timeframe, packaged in glass vials or 96-tube racks .
  • 6189-52-2 : Listed in chemical databases but lacks explicit availability details .

Data Table: Comparative Analysis of Chromenopyridine Derivatives

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Availability
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide Naphthalene-2-carboxamide Not provided Not provided Not specified
2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide (C319-0202) 2-(Dibutylamino)acetamide C23H29N3O3 395.49 ChemDiv (1 mg; 1-week delivery)
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (6189-52-2) 4-(2,5-Dioxopyrrolidin-1-yl)benzamide C24H17N3O5 427.41 Database-listed (no commercial details)

Implications of Structural Variations

  • Naphthalene vs.
  • Dibutylamino Acetamide (C319-0202): The dibutylamino group introduces flexibility and basicity, which could improve membrane permeability but may also increase metabolic susceptibility.
  • Dioxopyrrolidine (6189-52-2) : The electron-withdrawing dioxopyrrolidine ring may reduce reactivity toward nucleophilic attack, enhancing stability under physiological conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of chromenopyridine precursors with naphthalene-carboxamide derivatives. Key parameters include:

  • Temperature : 80–120°C for cyclization steps .

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates .

  • Purity Control : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating >95% pure product .

    Table 1 : Representative Synthesis Optimization Parameters

    StepReagentsTemp. (°C)Yield (%)Purity (%)
    CyclizationDMF, ZnCl₂1006892
    Amide CouplingEDC/HOBtRT7596

Q. How is structural integrity confirmed for this compound?

  • Analytical Workflow :

NMR Spectroscopy : ¹H/¹³C NMR to verify chromenopyridine and naphthalene ring connectivity .

Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., m/z 403.12 [M+H]⁺) .

X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if applicable) .

Q. What preliminary biological assays are recommended for this compound?

  • Screening Pipeline :

  • Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines) .
  • Enzyme Inhibition : Kinase/phosphatase inhibition profiling (e.g., at 10 µM concentration) .
  • Solubility : Use HPLC-UV to assess aqueous solubility (logP ~3.2 predicted) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 µM) .
  • Cell Line Heterogeneity : Use isogenic cell lines to control for genetic background .
  • Solution : Replicate assays under standardized conditions and validate with orthogonal methods (e.g., SPR for binding kinetics) .

Q. What strategies improve selectivity against off-target receptors?

  • Approach :

Structure-Activity Relationship (SAR) : Modify substituents on the naphthalene ring (e.g., electron-withdrawing groups reduce off-target binding) .

Molecular Dynamics Simulations : Identify key residues in target vs. non-target binding pockets .

In Silico Screening : Use docking tools (AutoDock Vina) to prioritize derivatives with higher predicted selectivity .

Table 2 : Selectivity Profile of Derivatives

DerivativeTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Index
Parent12.5450 (Kinase X)36
-NO₂8.21200 (Kinase Y)146

Q. How to optimize pharmacokinetic properties for in vivo studies?

  • Key Parameters :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess t₁/₂; introduce methyl groups to block CYP450 oxidation .
  • Plasma Protein Binding : Use ultrafiltration assays; aim for <90% binding to ensure free drug availability .
  • BBB Penetration : LogD 2–3 and PSA <90 Ų are ideal for CNS-targeted compounds .

Methodological Guidelines

  • Data Reproducibility :

    • Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) .
    • Validate biological assays with positive controls (e.g., staurosporine for kinase inhibition) .
  • Troubleshooting Synthesis :

    • Low Yield : Increase equivalents of coupling agents (e.g., EDC/HOBt) or optimize stoichiometry .
    • Impurities : Employ preparative HPLC with C18 columns for challenging separations .

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